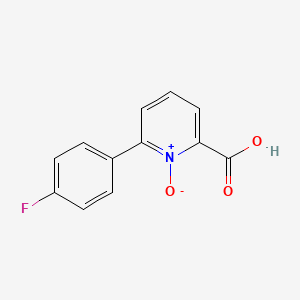
2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate is a chemical compound with the molecular formula C12H8FNO3 and a molecular weight of 233.2 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a carboxyl group and a fluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate typically involves the reaction of 4-fluorobenzaldehyde with malonic acid and ammonium acetate in the presence of a suitable catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyridine ring . The reaction conditions generally include heating the reaction mixture to a temperature of around 100°C for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include quinones, alcohols, amines, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Aryl-2-carboxy-5-(pyridin-1-ium-1-yl)penta-2,4-dienoates: These compounds share a similar pyridine-based structure and exhibit comparable chemical properties.
Pyridine betaines: These compounds also contain a pyridine ring and are known for their biological activities.
Uniqueness
2-Carboxy-6-(4-fluorophenyl)pyridin-1-ium-1-olate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C12H8FNO3 |
|---|---|
Molekulargewicht |
233.19 g/mol |
IUPAC-Name |
6-(4-fluorophenyl)-1-oxidopyridin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C12H8FNO3/c13-9-6-4-8(5-7-9)10-2-1-3-11(12(15)16)14(10)17/h1-7H,(H,15,16) |
InChI-Schlüssel |
HSVCYMYXCVETLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=[N+](C(=C1)C(=O)O)[O-])C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















